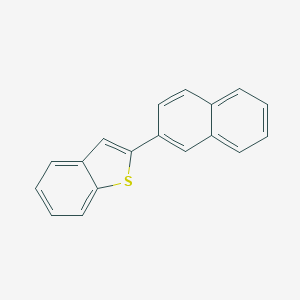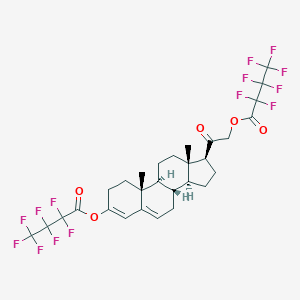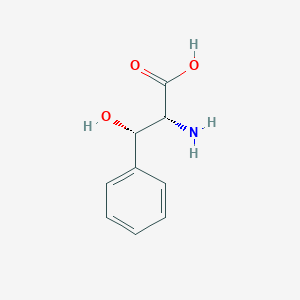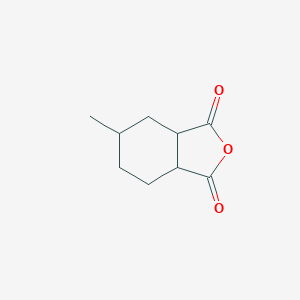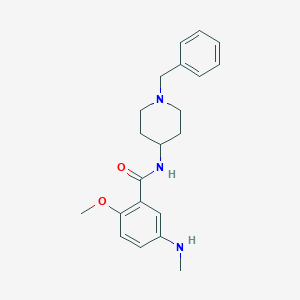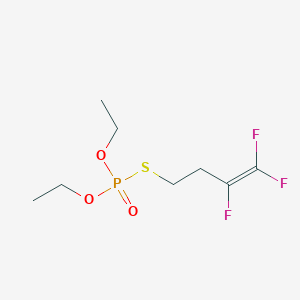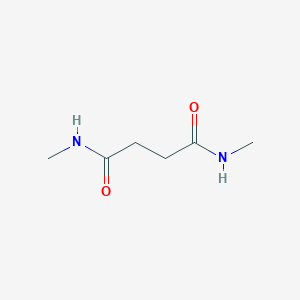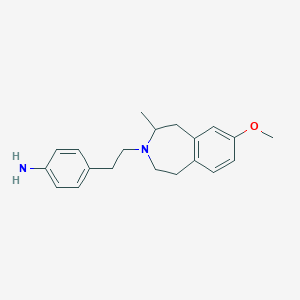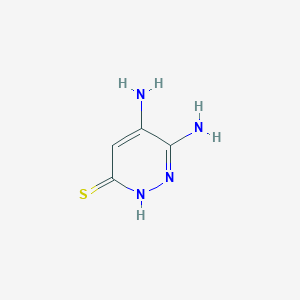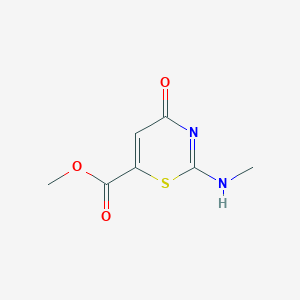
Methyl 2-(methylamino)-4-oxo-1,3-thiazine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(methylamino)-4-oxo-1,3-thiazine-6-carboxylate, also known as Methylthiazolyltetrazolium (MTT), is a yellow tetrazolium salt that is widely used in biochemical and cell biology research. MTT is a water-soluble compound that is converted by living cells into an insoluble, purple formazan precipitate, which can be quantified by spectrophotometry. This property makes MTT a useful tool for assessing cell viability, proliferation, and metabolic activity.
Mécanisme D'action
MTT is reduced to formazan by mitochondrial enzymes in living cells. The reduction reaction is dependent on the activity of NAD(P)H-dependent oxidoreductases, which are present in the mitochondrial electron transport chain. The formazan product is insoluble and accumulates in the cells, forming purple crystals that can be visualized by microscopy or quantified by spectrophotometry.
Effets Biochimiques Et Physiologiques
MTT is a relatively safe compound that does not have any significant biochemical or physiological effects on living cells. The reduction of MTT to formazan is a passive process that does not require energy expenditure or metabolic activity by the cells. However, the accumulation of formazan crystals in the cells may interfere with certain cellular processes, such as protein synthesis and organelle function.
Avantages Et Limitations Des Expériences En Laboratoire
MTT assay has several advantages over other cell viability assays, such as the trypan blue exclusion assay and the lactate dehydrogenase release assay. MTT assay is more sensitive and specific than other assays, and it can be used to assess the viability of a wide range of cell types. MTT assay is also relatively inexpensive and easy to perform, requiring only a spectrophotometer and a microplate reader. However, MTT assay has some limitations, such as the interference of certain compounds with the reduction of MTT, and the potential toxicity of formazan crystals to the cells.
Orientations Futures
MTT assay is a powerful tool for assessing cell viability and metabolic activity, and it has many potential applications in scientific research. Some possible future directions for MTT assay include:
1. Developing new MTT analogs with improved sensitivity and specificity for different cell types and environmental conditions.
2. Combining MTT assay with other assays, such as flow cytometry, to obtain more comprehensive information about cell viability and function.
3. Using MTT assay to study the effects of environmental factors, such as temperature, pH, and oxygen concentration, on cell viability and metabolic activity.
4. Developing new applications for MTT assay, such as assessing the efficacy of vaccines and immunotherapies.
5. Investigating the potential toxicity of formazan crystals to the cells, and developing strategies to minimize the interference of formazan with cellular processes.
In conclusion, Methyl 2-(methylamino)-4-oxo-1,3-thiazine-6-carboxylate, or MTT, is a useful tool for assessing cell viability and metabolic activity in scientific research. MTT assay has many advantages over other cell viability assays, and it has many potential applications in the future. However, MTT assay also has some limitations, and further research is needed to optimize its performance and minimize its potential toxicity to the cells.
Méthodes De Synthèse
MTT can be synthesized by reacting 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT-Br) with methylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then acidified to yield MTT.
Applications De Recherche Scientifique
MTT assay is widely used in scientific research to assess the viability of cells, tissues, and microorganisms. The assay is based on the conversion of MTT into formazan by mitochondrial enzymes in living cells. The amount of formazan produced is proportional to the number of viable cells. MTT assay can be used to evaluate the cytotoxicity of drugs, test the efficacy of anticancer agents, and study the effects of environmental factors on cell viability.
Propriétés
Numéro CAS |
16238-34-9 |
|---|---|
Nom du produit |
Methyl 2-(methylamino)-4-oxo-1,3-thiazine-6-carboxylate |
Formule moléculaire |
C7H8N2O3S |
Poids moléculaire |
200.22 g/mol |
Nom IUPAC |
methyl 2-(methylamino)-4-oxo-1,3-thiazine-6-carboxylate |
InChI |
InChI=1S/C7H8N2O3S/c1-8-7-9-5(10)3-4(13-7)6(11)12-2/h3H,1-2H3,(H,8,9,10) |
Clé InChI |
FFDROJWTXBCEKJ-UHFFFAOYSA-N |
SMILES |
CNC1=NC(=O)C=C(S1)C(=O)OC |
SMILES canonique |
CNC1=NC(=O)C=C(S1)C(=O)OC |
Synonymes |
2-Methylamino-4-oxo-4H-1,3-thiazine-6-carboxylic acid methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



